CHDI-390576
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
CHDI-390576 有多种科学研究应用:
化学: 用作涉及 IIa 类组蛋白脱乙酰酶研究中的选择性抑制剂。
生物学: 研究其在基因调控和细胞信号网络中的作用。
医学: 探索其在治疗癌症、神经退行性疾病和肌肉萎缩疾病方面的治疗潜力。
作用机制
CHDI-390576 通过抑制 IIa 类组蛋白脱乙酰酶发挥作用,这些酶是转录核心压抑酶。这些酶与肌细胞增强因子 2 转录因子和核心压抑因子相互作用,例如核受体核心压抑因子、BCL6 核心压抑因子和 C 末端结合蛋白。 通过抑制这些酶,this compound 影响活性依赖性基因调控和细胞信号网络 .
生化分析
Biochemical Properties
CHDI-390576 interacts with class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9 . The IC50 values for these interactions range from 31 to 60 nM . This compound shows >500-fold selectivity over class I HDACs (1, 2, 3) and 150-fold selectivity over HDAC8 and the class IIb HDAC6 isoform .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activity of class IIa HDACs, thereby influencing the acetylation status of histones and other proteins, which in turn affects gene expression .
Temporal Effects in Laboratory Settings
It has been reported that this compound can reach exposure levels in mouse plasma, muscle, and brain in excess of cellular class IIa HDAC IC50 levels for approximately 8 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
合成路线和反应条件
CHDI-390576 的合成涉及将三氟甲基部分掺入苯甲酰基羟肟酸结构中。 最后的合成步骤涉及通过无载体溴氟交换将溴二氟甲基-1,2,4-恶二唑转化为三氟甲基-1,2,4-恶二唑部分 .
工业生产方法
This compound 的工业生产方法没有得到广泛的记录。 合成可能涉及标准的有机合成技术,包括在最后步骤中使用三氟乙酸酐和溴二氟乙酸酐 .
化学反应分析
反应类型
CHDI-390576 会经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在羟肟酸部分。
还原: 苯甲酰基可以发生还原反应。
取代: 三氟甲基部分可以参与取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤代试剂和催化剂.
主要生成物
相似化合物的比较
类似化合物
TMP195: 另一种含有三氟甲基部分的有效的 IIa 类组蛋白脱乙酰酶抑制剂.
环丙烷羟肟酸: 上一代抑制剂,选择性和中枢神经系统渗透性较低.
独特性
CHDI-390576 的独特之处在于,与类似化合物相比,它具有改进的中枢神经系统特性,对 IIa 类组蛋白脱乙酰酶的选择性更高。 与 I 类组蛋白脱乙酰酶相比,它显示出超过 500 倍的选择性,与组蛋白脱乙酰酶 8 和 IIb 类组蛋白脱乙酰酶 6 同种型相比,它显示出约 150 倍的选择性 .
属性
IUPAC Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDHGQJJLEAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes CHDI-390576 a potentially valuable tool for studying class IIa HDACs?
A1: this compound (also known as compound 22 in the study) is a potent and selective inhibitor of class IIa histone deacetylases (HDACs) []. It exhibits >500-fold selectivity over class I HDACs (HDAC1, 2, and 3), ∼150-fold selectivity over HDAC8, and significant selectivity over the class IIb HDAC6 isoform []. This high selectivity makes it a valuable tool for dissecting the specific roles of class IIa HDACs in various biological processes, both in vitro and in vivo, without significantly impacting the activity of other HDAC classes.
Q2: What evidence suggests that this compound can effectively reach its target in vivo?
A2: Dose escalation pharmacokinetic analysis in mice showed that oral administration of this compound resulted in plasma, muscle, and brain exposure levels exceeding the cellular IC50 for class IIa HDACs for approximately 8 hours []. This suggests that the compound can effectively penetrate tissues, including the brain, and reach concentrations relevant to its inhibitory activity on class IIa HDACs in a living organism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。